molecular formula C14H13Cl2N3O3S B4244622 5-CHLORO-N-(2-CHLOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE

5-CHLORO-N-(2-CHLOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B4244622
M. Wt: 374.2 g/mol
InChI Key: UCRDOEUDLBNXIS-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2-CHLOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2-CHLOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: where a nucleophile replaces a leaving group in the aromatic ring.

    Sulfonylation reactions: to introduce the propylsulfonyl group.

    Amidation reactions: to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: to speed up the reaction.

    Controlled temperature and pressure: to ensure optimal reaction conditions.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2-CHLOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: where the compound is oxidized to form new functional groups.

    Reduction: where the compound is reduced to form simpler derivatives.

    Substitution: where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: as a building block for the synthesis of more complex molecules.

    Biology: for studying enzyme interactions and cellular pathways.

    Medicine: as a potential therapeutic agent for treating diseases.

    Industry: in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2-CHLOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chlorophenyl)-2-(methylsulfonyl)-4-pyrimidinecarboxamide
  • 5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
  • 5-chloro-N-(2-chlorophenyl)-2-(butylsulfonyl)-4-pyrimidinecarboxamide

Uniqueness

The uniqueness of 5-CHLORO-N-(2-CHLOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific chemical structure, which may confer unique biological activities or chemical reactivity compared to similar compounds. The presence of the propylsulfonyl group, for example, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-propylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3S/c1-2-7-23(21,22)14-17-8-10(16)12(19-14)13(20)18-11-6-4-3-5-9(11)15/h3-6,8H,2,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRDOEUDLBNXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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